molecular formula C17H18Cl2N2O2S B3571417 1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine

1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine

Cat. No.: B3571417
M. Wt: 385.3 g/mol
InChI Key: SJODMPGSCBFNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group and a 2,4-dichlorophenylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,4-Dichlorophenylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,4-dichlorobenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or 2,4-dichlorophenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    1-(Benzenesulfonyl)piperazine: Lacks the 2,4-dichlorophenylmethyl group.

    4-[(2,4-Dichlorophenyl)methyl]piperazine: Lacks the benzenesulfonyl group.

    1-(Tosyl)-4-[(2,4-dichlorophenyl)methyl]piperazine: Contains a tosyl group instead of a benzenesulfonyl group.

Uniqueness: 1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine is unique due to the presence of both the benzenesulfonyl and 2,4-dichlorophenylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-15-7-6-14(17(19)12-15)13-20-8-10-21(11-9-20)24(22,23)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJODMPGSCBFNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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